

# Spectroscopic Profile of 2,6-Pyridinedicarboxaldehyde: A Technical Guide

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## Compound of Interest

Compound Name: 2,6-Pyridinedicarboxaldehyde

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This in-depth technical guide provides a comprehensive overview of the spectral data for **2,6-Pyridinedicarboxaldehyde**, a key building block in medicinal chemistry and materials science. This document details the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, alongside detailed experimental protocols for data acquisition.

## Core Spectral Data

The following tables summarize the key spectral data for **2,6-Pyridinedicarboxaldehyde**, providing a concise reference for compound identification and characterization.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

<sup>1</sup>H NMR (Proton NMR) Data

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Integration	Assignment
10.15	s	-	2H	Aldehydic Protons (-CHO)
8.15	d	7.7	2H	H-3, H-5
7.95	t	7.7	1H	H-4

### <sup>13</sup>C NMR (Carbon-13 NMR) Data

Chemical Shift (δ) ppm	Assignment
192.8	Aldehydic Carbon (-CHO)
152.5	C-2, C-6
138.5	C-4
125.0	C-3, C-5

## Infrared (IR) Spectroscopy

The FT-IR spectrum of **2,6-Pyridinedicarboxaldehyde** reveals characteristic absorption bands corresponding to its principal functional groups.

Wavenumber (cm <sup>-1</sup> )	Functional Group Assignment
~3070	C-H stretch (aromatic)
~2850	C-H stretch (aldehyde)
~1710	C=O stretch (aldehyde)
~1580	C=C stretch (aromatic ring)
~1450	C-H bend (aromatic)
~1380	C-H bend (aldehyde)
~1220	C-C stretch (in-ring)
~800	C-H out-of-plane bend (aromatic)

## Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) of **2,6-Pyridinedicarboxaldehyde** provides key information about its molecular weight and fragmentation pattern.

m/z	Relative Intensity (%)	Proposed Fragment
135	100	[M] <sup>+</sup> (Molecular Ion)
134	95	[M-H] <sup>+</sup>
106	80	[M-CHO] <sup>+</sup>
78	60	[C <sub>5</sub> H <sub>4</sub> N] <sup>+</sup>
51	40	[C <sub>4</sub> H <sub>3</sub> ] <sup>+</sup>

## Experimental Protocols

Detailed methodologies for the acquisition of the presented spectral data are outlined below. These protocols are designed to ensure reproducibility and high-quality data collection.

### NMR Spectroscopy Protocol

#### 1. Sample Preparation:

- Accurately weigh 10-20 mg of **2,6-Pyridinedicarboxaldehyde**.[\[1\]](#)
- Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl<sub>3</sub>).
- Filter the solution through a pipette with a glass wool plug directly into a clean, dry 5 mm NMR tube to remove any particulate matter.[\[1\]](#)

#### 2. <sup>1</sup>H NMR Acquisition:

- Spectrometer: 400 MHz or higher field NMR spectrometer.
- Solvent: CDCl<sub>3</sub>.
- Temperature: 298 K.
- Pulse Sequence: Standard single-pulse sequence.
- Number of Scans: 16-32.

- Relaxation Delay: 1-2 seconds.
- Spectral Width: 0-12 ppm.
- Referencing: The residual solvent peak of  $\text{CDCl}_3$  is used as an internal reference ( $\delta$  7.26 ppm).

### 3. $^{13}\text{C}$ NMR Acquisition:

- Spectrometer: 100 MHz or higher (corresponding to the proton frequency).
- Solvent:  $\text{CDCl}_3$ .
- Temperature: 298 K.
- Pulse Sequence: Proton-decoupled pulse sequence.
- Number of Scans: 1024 or more, depending on sample concentration.
- Relaxation Delay: 2-5 seconds.
- Spectral Width: 0-200 ppm.
- Referencing: The solvent peak of  $\text{CDCl}_3$  is used as an internal reference ( $\delta$  77.16 ppm).

## FT-IR Spectroscopy Protocol (KBr Pellet Method)

### 1. Sample Preparation:

- Place 1-2 mg of **2,6-Pyridinedicarboxaldehyde** and approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar.[\[2\]](#)
- Gently grind the mixture with a pestle until a fine, homogeneous powder is obtained.[\[2\]](#)
- Transfer the powder to a pellet press die.
- Apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.[\[3\]](#)

## 2. Data Acquisition:

- Spectrometer: Fourier Transform Infrared (FT-IR) spectrometer.
- Mode: Transmission.
- Spectral Range: 4000-400  $\text{cm}^{-1}$ .
- Resolution: 4  $\text{cm}^{-1}$ .
- Number of Scans: 16-32.
- Background: A background spectrum of a pure KBr pellet should be collected and subtracted from the sample spectrum.

# Electron Ionization Mass Spectrometry (EI-MS) Protocol

## 1. Sample Introduction:

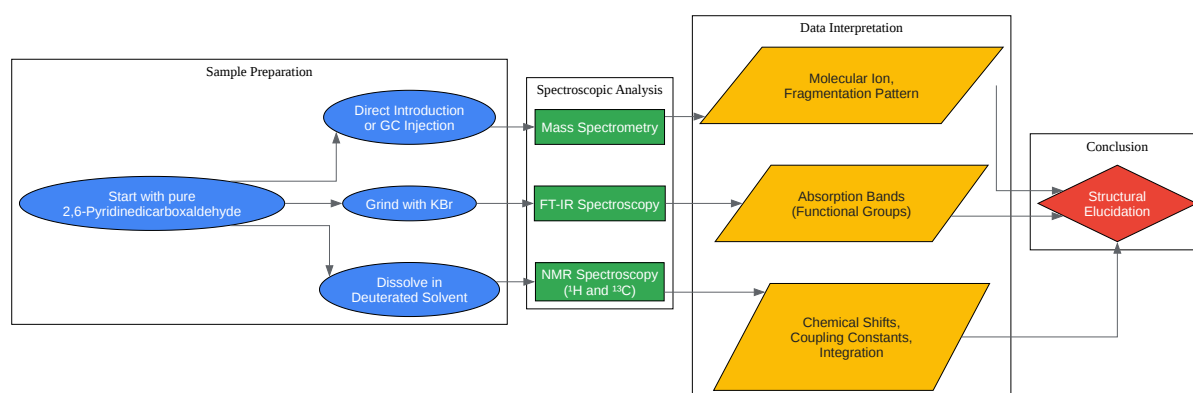
- Introduce a small amount of solid **2,6-Pyridinedicarboxaldehyde** via a direct insertion probe.
- Alternatively, dissolve the sample in a volatile solvent (e.g., methanol or dichloromethane) and inject it into a gas chromatograph (GC) coupled to the mass spectrometer.

## 2. Mass Spectrometry Parameters:

- Ionization Mode: Electron Ionization (EI).
- Electron Energy: 70 eV.[\[4\]](#)
- Ion Source Temperature: 200-250  $^{\circ}\text{C}$ .
- Mass Analyzer: Quadrupole or Time-of-Flight (TOF).
- Scan Range:  $m/z$  40-200.
- Vacuum: High vacuum (typically  $10^{-6}$  to  $10^{-7}$  Torr).

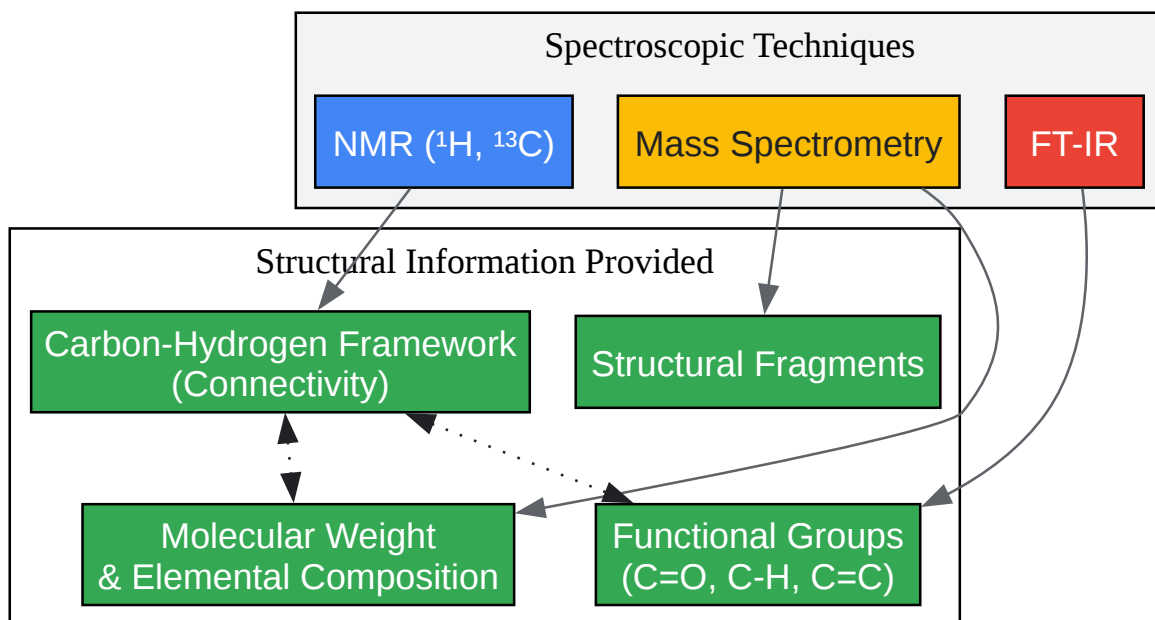
## Visualizations

The following diagrams illustrate the workflow for spectroscopic analysis and the logical relationship between the different analytical techniques and the information they provide.



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Caption: Workflow for the spectroscopic analysis of **2,6-Pyridinedicarboxaldehyde**.



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Caption: Relationship between spectroscopic techniques and structural information.

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## References

- 1. NMR Sample Preparation [nmr.chem.umn.edu]
- 2. shimadzu.com [shimadzu.com]
- 3. KBr Pellet Preparation for IR Spectroscopy using Hydraulic Pellet Press - AntsLAB [antslab.in]
- 4. An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation - PMC [pmc.ncbi.nlm.nih.gov]
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